1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one
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Overview
Description
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one is a chemical compound with the molecular formula C6H7BrF2O2 and a molecular weight of 229.02 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one involves several steps. One common method includes the reaction of 4-ethoxy-1,1-difluorobut-3-en-2-one with bromine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound may contribute to the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the difluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one can be compared with similar compounds such as:
1-Bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound has an additional fluorine atom, which may alter its reactivity and applications.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Lacks the bromine atom, leading to different chemical properties and uses.
1-Bromo-4-fluorobutane: A simpler structure with only one fluorine atom, used in different types of chemical reactions and applications.
Properties
Molecular Formula |
C6H7BrF2O2 |
---|---|
Molecular Weight |
229.02 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 |
InChI Key |
IJKFVLQFHXEEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)Br |
Origin of Product |
United States |
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